Antibacterial Potency: 3-(2,2-Difluoroethyl)azetidine hydrochloride vs. Triclosan against Staphylococcus aureus FabI
3-(2,2-Difluoroethyl)azetidine hydrochloride demonstrates potent inhibition of the Staphylococcus aureus enoyl-ACP reductase (FabI) enzyme, a key target for antibacterial drug discovery . Its activity is highly comparable to the well-known antibacterial agent triclosan, providing a benchmark for its efficacy as a scaffold in developing novel FabI inhibitors.
| Evidence Dimension | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Target Compound Data | MIC = 2 µg/mL |
| Comparator Or Baseline | Triclosan, MIC = 1 µg/mL |
| Quantified Difference | 2-fold difference |
| Conditions | In vitro assay against S. aureus FabI enzyme |
Why This Matters
This data positions 3-(2,2-difluoroethyl)azetidine as a promising starting point for developing new antibacterial agents with a known and potent mechanism of action, justifying its selection over uncharacterized azetidine derivatives for infectious disease programs.
